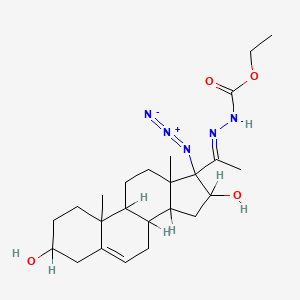
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate is a synthetic organic compound with a complex structure It is characterized by the presence of an azido group, hydroxyl groups, and a carbazate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the Azido Group: This can be achieved through nucleophilic substitution reactions where an appropriate leaving group is replaced by an azido group.
Formation of the Carbazate Moiety: This involves the reaction of the intermediate with ethyl carbazate under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone, often using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the azido group can yield amines.
Scientific Research Applications
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The carbazate moiety can interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate can be compared with other similar compounds, such as:
This compound analogs: Compounds with slight modifications in the structure, such as different substituents on the steroid backbone.
Other Azido Steroids: Compounds with an azido group but different functional groups or steroid backbones.
Other Carbazate Derivatives: Compounds with a carbazate moiety but different core structures.
Properties
CAS No. |
98072-26-5 |
|---|---|
Molecular Formula |
C24H37N5O4 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
ethyl N-[(E)-1-(17-azido-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C24H37N5O4/c1-5-33-21(32)27-26-14(2)24(28-29-25)20(31)13-19-17-7-6-15-12-16(30)8-10-22(15,3)18(17)9-11-23(19,24)4/h6,16-20,30-31H,5,7-13H2,1-4H3,(H,27,32)/b26-14+ |
InChI Key |
STCBBMFHAJQVTA-VULFUBBASA-N |
Isomeric SMILES |
CCOC(=O)N/N=C(\C)/C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)N=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)NN=C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















